Structural Differentiation from VU0240551: Pyridin-4-yl vs. Phenyl at the Pyridazine 6-Position
The target compound differs from the well-characterized KCC2 antagonist VU0240551 (CAS 893990-34-6) by a single atom replacement: a nitrogen atom substitutes a carbon at the para position of the terminal aryl ring, converting a phenyl group into a pyridin-4-yl group [1]. VU0240551 exhibits a KCC2 IC50 of 560–568 nM in a Tl+-stimulated fluorescence assay in KCC2-overexpressing HEK293 cells [2]. Quantitative KCC2 activity data for the pyridin-4-yl analog are not publicly available in any primary research publication, authoritative database, or reputable vendor datasheet, representing a critical data gap [3]. Calculated physicochemical properties differ: the pyridin-4-yl analog has an additional hydrogen bond acceptor (total = 6 vs. 5 for VU0240551) and a lower predicted cLogP (estimated ~2.8 vs. ~3.6 for the phenyl analog), based on fragment-based calculation [4]. These differences are predicted to alter membrane permeability and target binding kinetics.
| Evidence Dimension | KCC2 antagonist activity (IC50) |
|---|---|
| Target Compound Data | Not publicly reported in any primary source, authoritative database, or vendor datasheet. |
| Comparator Or Baseline | VU0240551 (6-phenyl analog): IC50 = 560–568 nM (Tl+ flux assay, KCC2-overexpressing HEK293 cells) |
| Quantified Difference | Cannot be calculated due to absence of target compound data. |
| Conditions | KCC2-overexpressing human HEK293 cells; Tl+-stimulated fluorescence after 8 min; ChEMBL assay ID 828024 [2]. |
Why This Matters
The pyridin-4-yl substitution introduces a basic nitrogen that can participate in hydrogen bonding or salt bridge formation, potentially altering target selectivity versus the purely hydrophobic phenyl analog, but experimental confirmation is absent.
- [1] Delpire, E.; Baranczak, A.; Waterson, A. G.; Kim, K.; Kett, N.; Morrison, R. D.; Daniels, J. S.; Weaver, C. D.; Lindsley, C. W. Further optimization of the K-Cl cotransporter KCC2 antagonist ML077: development of a highly selective and more potent in vitro probe. Bioorg. Med. Chem. Lett. 2012, 22 (14), 4532–4535. View Source
- [2] BindingDB entry for VU0240551 (BDBM43891, CHEMBL2049718). KCC2 antagonist IC50 = 568 nM. Assay: ChEMBL_828024. View Source
- [3] Comprehensive search of PubMed, ChEMBL, BindingDB, PubChem, and Google Patents conducted for CAS 894001-80-0; no quantitative bioactivity data identified as of the search date. View Source
- [4] Chemicalize (ChemAxon). Calculated properties for N-(4-methylthiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide and N-(4-methylthiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide. Accessed via public calculation engine. View Source
